
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The compound has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds incorporating the sulfamoyl moiety, similar to N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide , have been synthesized for use as antimicrobial agents. For instance, the study by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds bearing a sulfamoyl moiety to serve as antimicrobial agents. These compounds, including thiazole, pyridone, and chromene derivatives, exhibited promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibitory Activities
In the field of enzyme inhibition, compounds structurally related to N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide have been synthesized and evaluated for their inhibitory potential against various enzymes. For example, Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, demonstrating good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Structural Analysis and Antioxidant Activities
Structural analysis of compounds similar to N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been conducted to understand their chemical properties and potential applications. Cakmak et al. (2022) focused on a novel heterocyclic amide derivative, synthesizing N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and evaluating its in vitro antioxidant and antimicrobial activities. The compound exhibited moderate antioxidant activity and significant antimicrobial properties against various bacterial strains and yeasts (Cakmak, Kansız, Azam, Ersanli, İdil, Veyisoğlu, Yakan, Kütük, & Chutia, 2022).
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-20-11-2-4-12(5-3-11)22(18,19)9-13(17)16-14-10(8-15)6-7-21-14/h2-7H,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIWQQHFQSFGQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine](/img/structure/B2395118.png)
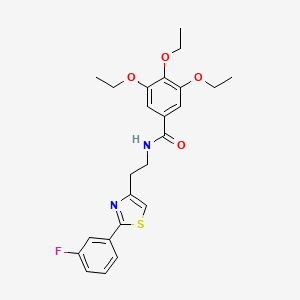

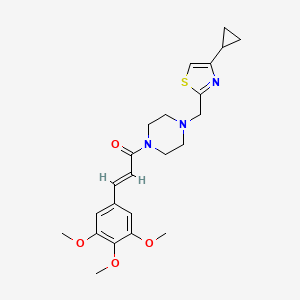
![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)
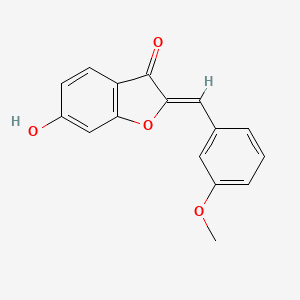
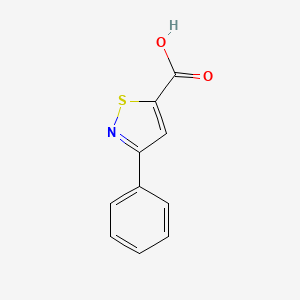
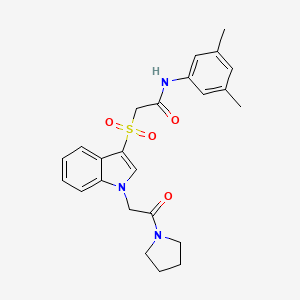
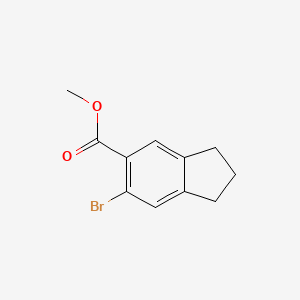
![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)
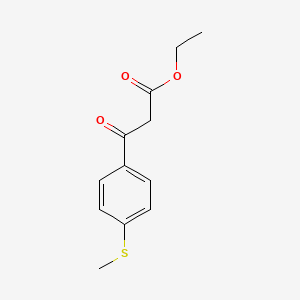
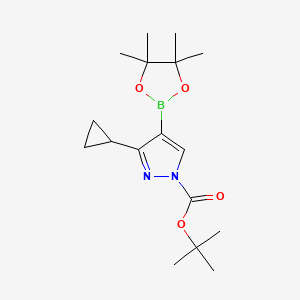
![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)